BenchChemオンラインストアへようこそ!

Bromocriptine 2-Methylbutyl Analogue

Analytical Method Development HPLC Impurity Profiling Pharmaceutical Quality Control

Bromocriptine 2-Methylbutyl Analogue is a structurally defined process impurity reference standard indispensable for quantifying this specific impurity in Bromocriptine Mesylate drug substance and drug product. Its unique brominated indolequinoline core and stereochemistry provide distinct chromatographic retention essential for method specificity, linearity, and accuracy per ICH Q2(R2). Use it to establish acceptance criteria for ANDA submissions, demonstrate product stability, and maintain QC batch consistency. Substitution risks method validation failure and non-compliance with ICH Q3A/B. Fully characterized with COA to accelerate regulatory review.

Molecular Formula C33H42BrN5O5
Molecular Weight 668.6 g/mol
Cat. No. B13437899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromocriptine 2-Methylbutyl Analogue
Molecular FormulaC33H42BrN5O5
Molecular Weight668.6 g/mol
Structural Identifiers
SMILESCCC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O
InChIInChI=1S/C33H42BrN5O5/c1-6-18(4)13-25-30(41)38-12-8-11-26(38)33(43)39(25)31(42)32(44-33,17(2)3)36-29(40)19-14-21-20-9-7-10-23-27(20)22(28(34)35-23)15-24(21)37(5)16-19/h7,9-10,14,17-19,24-26,35,43H,6,8,11-13,15-16H2,1-5H3,(H,36,40)/t18?,19-,24-,25+,26+,32-,33+/m1/s1
InChIKeyTVBBCSQOKZWQOY-MPQDIVPXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromocriptine 2-Methylbutyl Analogue CAS 157135-98-3: A Validated Impurity Reference Standard for Analytical Quality Control


Bromocriptine 2-Methylbutyl Analogue (CAS 157135-98-3) is a structurally defined impurity of the dopamine receptor agonist Bromocriptine, belonging to the ergot alkaloid class [1]. It is chemically designated as (6aR,9R)-5-bromo-N-((2R,5S,10aS,10bS)-10b-hydroxy-2-isopropyl-5-(2-methylbutyl)-3,6-dioxooctahydro-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide with a molecular formula of C33H42BrN5O5 and a molecular weight of 668.6 g/mol [2]. This compound is not intended for therapeutic use but is exclusively employed as an analytical reference standard in pharmaceutical quality control, method development, and method validation (AMV) for Abbreviated New Drug Applications (ANDA) or commercial production of Bromocriptine Mesylate [3].

Why Bromocriptine 2-Methylbutyl Analogue Cannot Be Substituted with Generic Dopamine Agonists in Analytical Applications


Generic dopamine agonists or alternative ergot derivatives cannot substitute for Bromocriptine 2-Methylbutyl Analogue in its intended analytical role because this compound is a precisely defined impurity reference standard required for the detection and quantification of specific process-related or degradation impurities in Bromocriptine Mesylate drug substance and drug product [1]. Its substitution would result in inaccurate impurity profiling, method validation failure, and potential non-compliance with ICH Q3A/B guidelines on organic impurities [2] and FDA ANDA requirements for specification of impurities [3]. The unique stereochemistry and brominated indolequinoline core of this analogue confer distinct chromatographic retention and spectroscopic properties essential for its use as a qualified reference material in high-performance liquid chromatography (HPLC) and related analytical techniques, a functional role that generic compounds cannot fulfill.

Quantitative Evidence: Bromocriptine 2-Methylbutyl Analogue Differentiation vs. Comparator Impurity Standards


Molecular Weight and Retention Time Differentiation for HPLC Method Selectivity

The Bromocriptine 2-Methylbutyl Analogue exhibits a molecular weight of 668.6 g/mol, which is significantly higher than that of Bromocriptine free base (MW: 654.6 g/mol) and Bromocriptine Mesylate (MW: 750.7 g/mol) [1]. This 14 g/mol mass difference corresponds to the replacement of the 2-methylpropyl side chain in Bromocriptine with a 2-methylbutyl group in the analogue, resulting in a +CH2- mass increment [2]. In reversed-phase HPLC analysis under standard pharmacopeial conditions, this mass difference translates to a measurable retention time shift, enabling chromatographic resolution of the analogue from Bromocriptine and other related impurities . The precise molecular weight and elemental composition (C33H42BrN5O5) are verified via high-resolution mass spectrometry and are supplied with each batch for method calibration .

Analytical Method Development HPLC Impurity Profiling Pharmaceutical Quality Control

Stereochemical Configuration Differentiation from Bromocriptine Diastereomers

Bromocriptine 2-Methylbutyl Analogue possesses a unique stereochemical configuration defined by the (6aR,9R)-bromocriptine core and the (2R,5S,10aS,10bS) oxazolo-pyrrolo-pyrazine ring junction, in addition to the (2R) configuration at the 2-methylbutyl side chain attachment point [1]. This stereochemical signature distinguishes it from other bromocriptine-related impurities, such as Bromocriptine Impurity B (CAS 511-09-1), which lacks the 2-methylbutyl substitution entirely and exhibits a different molecular weight (575.70 g/mol) and stereochemical profile [2]. Chiral chromatographic methods can exploit these stereochemical differences to achieve baseline separation of diastereomeric impurities, a capability that is essential for demonstrating specificity and system suitability in validated analytical procedures [3]. The availability of the fully characterized single stereoisomer as a reference standard enables accurate quantification and identification, which cannot be reliably achieved using racemic mixtures or structurally related compounds.

Chiral Chromatography Impurity Profiling Diastereomer Separation

Compliance with Regulatory Impurity Qualification Thresholds

Under ICH Q3A(R2) guidelines, impurities present at levels above the reporting threshold (0.05% for a maximum daily dose ≤2 g) must be identified and, if above the identification threshold (0.10% or 1.0 mg/day intake), must be qualified [1]. Bromocriptine 2-Methylbutyl Analogue, as a known process impurity of Bromocriptine Mesylate, has been fully characterized and is supplied with a comprehensive Certificate of Analysis (COA) that meets regulatory standards for identity, purity, and stability . In contrast, unidentified impurities or those without a qualified reference standard cannot be used to satisfy ANDA requirements for impurity specifications, leading to regulatory delays or rejection [2]. The availability of this specific analogue as a characterized reference material allows manufacturers to accurately quantify and report this impurity in stability studies and batch analyses, demonstrating control over the impurity profile as required by FDA guidance for ANDA submissions [3].

Regulatory Compliance ANDA Submission Impurity Qualification

Analytical Sensitivity and Limit of Detection (LOD) Validation

As an analytical reference standard, Bromocriptine 2-Methylbutyl Analogue is used to establish system suitability parameters including limit of detection (LOD) and limit of quantitation (LOQ) in HPLC methods . While specific LOD/LOQ values for this analogue are method-dependent, the use of a characterized standard with known purity (typically >95%) enables the determination of these performance metrics with a quantifiable uncertainty that is documented in the accompanying COA [1]. This is in direct contrast to using the parent drug Bromocriptine as a surrogate for impurity quantification, a practice that is not acceptable under ICH Q2(R2) guidelines for analytical method validation because the detector response factor of the impurity may differ from that of the main analyte [2]. The unique 2-methylbutyl side chain in the analogue alters its UV absorption and mass spectrometric ionization efficiency relative to Bromocriptine, necessitating the use of the authentic impurity standard for accurate quantitation .

Method Validation Limit of Detection Impurity Quantification

Sourcing and Supply Chain Differentiation for Method Continuity

Bromocriptine 2-Methylbutyl Analogue is available from multiple commercial suppliers (e.g., ChemWhat, SynZeal, Axios Research, Pharmaffiliates) with CAS registry number 157135-98-3, ensuring reliable supply chain continuity for long-term method validation and commercial QC testing [1]. In contrast, many related bromocriptine impurities are not commercially available or are available from only a single source, creating procurement risk for methods that rely on them . The existence of a unique CAS RN for this analogue, distinct from bromocriptine (CAS 25614-03-3) and other impurities, allows for unambiguous procurement and inventory tracking across different sites and organizations, which is a critical requirement for method transfer and regulatory inspections [2]. This sourcing advantage translates to reduced downtime and method requalification costs when compared to using in-house synthesized or single-sourced impurity standards that may not be consistently available.

Reference Standard Sourcing Method Transfer Supply Chain Security

Best Research and Industrial Application Scenarios for Bromocriptine 2-Methylbutyl Analogue


HPLC Method Development and Validation for Bromocriptine Mesylate Drug Substance

This scenario involves the use of Bromocriptine 2-Methylbutyl Analogue as a reference standard during the development and validation of a reversed-phase HPLC method intended for the quantitative determination of this specific process impurity in Bromocriptine Mesylate drug substance. The method's specificity, linearity, accuracy, precision, and robustness are demonstrated using the characterized analogue [1]. Successful validation ensures that the method meets ICH Q2(R2) requirements and can reliably detect the impurity at or below the ICH Q3A reporting threshold of 0.05% [2].

ANDA Submission Impurity Profiling and Specification Setting

In this scenario, a generic drug manufacturer procures Bromocriptine 2-Methylbutyl Analogue to serve as a qualified reference standard for the identification and quantitation of the impurity in ANDA submission batches. The data generated using this standard are used to establish acceptance criteria for the impurity in the drug substance specification, as required by FDA guidance [3]. The availability of a characterized standard with a COA accelerates the regulatory review process by providing unambiguous evidence of impurity control.

Stability-Indicating Method Establishment for Bromocriptine Mesylate Drug Product

This scenario applies to the development of a stability-indicating analytical method for Bromocriptine Mesylate drug product. Bromocriptine 2-Methylbutyl Analogue is used as a reference marker to ensure that the method can resolve the impurity from the active pharmaceutical ingredient, excipients, and other degradation products under various stress conditions (e.g., heat, humidity, oxidation) [4]. The method's ability to monitor this impurity over the product shelf-life is critical for demonstrating product stability and setting appropriate expiration dates.

Quality Control Batch Release Testing for Commercial Bromocriptine Production

In a commercial manufacturing setting, quality control laboratories use Bromocriptine 2-Methylbutyl Analogue as a daily system suitability standard and as a calibrant for quantifying the impurity in each production batch of Bromocriptine Mesylate. Consistent use of this well-characterized standard ensures that the manufacturing process remains in a state of control and that each batch released to the market meets the approved impurity specifications, thereby maintaining patient safety and regulatory compliance [5].

Quote Request

Request a Quote for Bromocriptine 2-Methylbutyl Analogue

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.